molecular formula C5H4INO2 B1311999 4-iodo-1H-pyrrole-2-carboxylic Acid CAS No. 252861-26-0

4-iodo-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1311999
CAS No.: 252861-26-0
M. Wt: 237 g/mol
InChI Key: PGSPYCIHODWVMJ-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4INO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position makes this compound unique and valuable in various chemical and biological applications.

Scientific Research Applications

4-Iodo-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.

Safety and Hazards

4-iodo-1H-pyrrole-2-carboxylic Acid is considered an irritant . It should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-1H-Pyrrole-2-Carboxylic Acid are currently unknown. This compound is a derivative of pyrrole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrole derivatives have been known to exhibit a broad range of chemical and biological properties

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 184-186°C . It has a molecular weight of 237 , which suggests it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-pyrrole-2-carboxylic acid typically involves the iodination of pyrrole derivatives. One common method is the direct iodination of 1H-pyrrole-2-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. This method provides a more controlled and selective iodination process. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include 4-azido-1H-pyrrole-2-carboxylic acid, 4-cyano-1H-pyrrole-2-carboxylic acid, and 4-thio-1H-pyrrole-2-carboxylic acid.

    Oxidation: Products include pyrrole-2,3-diones and other oxidized derivatives.

    Reduction: Products include 4-iodo-1H-pyrrole-2-methanol and 4-iodo-1H-pyrrole-2-carbaldehyde.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrrole-2-carboxylic acid
  • 4-Chloro-1H-pyrrole-2-carboxylic acid
  • 4-Fluoro-1H-pyrrole-2-carboxylic acid

Uniqueness

4-Iodo-1H-pyrrole-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide different electronic effects in biological systems.

Properties

IUPAC Name

4-iodo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSPYCIHODWVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452662
Record name 4-iodo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252861-26-0
Record name 4-iodo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1H-pyrrole-2-carboxylic acid
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